16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate
Overview
Description
16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to naturally occurring corticosteroids produced by the adrenal cortex. This compound is often used in the treatment of various inflammatory and autoimmune conditions.
Scientific Research Applications
16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Employed in research on cellular signaling pathways and gene expression related to inflammation and immune response.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate typically involves multiple steps starting from a suitable steroid precursor. The process includes selective hydroxylation, oxidation, and acetylation reactions. Key reagents used in these steps include oxidizing agents like chromium trioxide and acetylating agents such as acetic anhydride.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to minimize impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acetylating Agents: Acetic anhydride, acetyl chloride.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and acetylated derivatives of the original compound.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and transcription factors that play a role in the regulation of inflammation and immune function.
Comparison with Similar Compounds
Prednisolone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.
Uniqueness: 16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its stability and potency compared to other corticosteroids.
Properties
IUPAC Name |
[2-[(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-20(27)23(28)19(26)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h6-8,10,16,18-19,26,28H,4-5,9,11-12H2,1-3H3/t16-,18+,19-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUROGHOZLOFASD-ZPDKUKPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998301 | |
Record name | 16,17-Dihydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77017-20-0 | |
Record name | (16α)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4,9(11)-triene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77017-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16alpha,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077017200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,17-Dihydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16α,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 21-Acetyloxy-16,17-dihydroxy-pregna-1,4,9(11)-triene-3,20-dione, (16α)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWD7KH5JFZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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